molecular formula C10H20O2 B1584169 3-Methylbutyl 2-methylbutanoate CAS No. 27625-35-0

3-Methylbutyl 2-methylbutanoate

Cat. No. B1584169
CAS RN: 27625-35-0
M. Wt: 172.26 g/mol
InChI Key: VGIRHYHLQKDEPP-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-methylbutanoate, also known as Isoamyl 2-methylbutyrate, is a natural compound with a molecular formula of C10H20O2 and a molecular weight of 172.26 . It is commonly used in flavors and fragrances . The compound has an organoleptic profile that can be described as apple-like, berry-like, fruity, and sweet .


Synthesis Analysis

The synthesis of 3-Methylbutyl 2-methylbutanoate can be achieved by passing vapors of isoamyl alcohol and isovaleric aldehyde over a copper uranium based catalyst at 240 - 280°C in the presence of hydrogen .


Molecular Structure Analysis

The molecular structure of 3-Methylbutyl 2-methylbutanoate consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

3-Methylbutyl 2-methylbutanoate has a refractive index of 1.413 (lit.) . It has a boiling point of 41 °C/1.5 mmHg (lit.) and a density of 0.857 g/mL at 25 °C (lit.) . It is also characterized by its fruity, sweet aroma .

Scientific Research Applications

1. Fruit Aroma and Biosynthesis

3-Methylbutyl 2-methylbutanoate plays a significant role in the aroma of fruits. Studies have explored its biosynthesis in various fruits, particularly in apples. For instance, research on Red Delicious and Granny Smith apples investigated the biosynthesis of 2-methylbutanoate esters, essential contributors to fruit aroma. This study used deuterium-labeled substrates to understand the biosynthetic origins and interconversions of these esters in apples, revealing notable differences between apple cultivars (Rowan et al., 1996).

2. Wine Aroma and Sensory Evaluation

The chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines have been examined, which may have implications for 3-Methylbutyl 2-methylbutanoate due to structural similarities. Research in this area focused on its potential as a marker of lactic acid bacteria esterase activity in wines (Gammacurta et al., 2018).

3. Authenticity Control in Apple Juice

Multivariate statistical methods have been applied to control the authenticity of apple juice flavors, including the analysis of ethyl 2-methylbutanoate enantiomers. This research is crucial for differentiating apple juices and ensuring their genuineness (König & Schreier, 1999).

4. Nematicidal Activity

Research has explored the nematicidal activity of natural ester compounds, including 3-methylbutyl 2-methylbutanoate, against the pine wood nematode. This study is significant for developing safe and effective nematicides for pest control (Seo et al., 2014).

5. Flavor Compounds in Fresh and Processed Apples

The presence and distribution of methyl-branched flavor compounds, including 2-methylbutanoic acid and its esters, have been investigated in apples and processed apple products. This research aids in understanding the aroma profile of apples and how processing affects these profiles (Schumacher et al., 1998).

Safety And Hazards

3-Methylbutyl 2-methylbutanoate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this substance . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

3-methylbutyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIRHYHLQKDEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865387
Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a fruity odour
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 186.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in ethanol and oil, insoluble in water
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.852-0.861
Record name Isoamyl 2-methylbutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylbutyl 2-methylbutanoate

CAS RN

27625-35-0, 93803-99-7
Record name 3-Methylbutyl 2-methylbutanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isoamyl 2-methylbutyrate
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Record name 3-Methylbutyl methylbutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
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Record name Butanoic acid, 2-methyl-, 3-methylbutyl ester
Source EPA DSSTox
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Record name 3-methylbutyl methylbutyrate
Source European Chemicals Agency (ECHA)
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Record name 3-methylbutyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150
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Record name ISOAMYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methylbutyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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